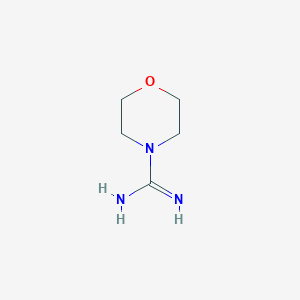

吗啉-4-甲酰亚胺

描述

Morpholine-4-carboximidamide is not directly mentioned in the provided papers; however, the morpholine ring is a common feature in the discussed compounds. Morpholine is a heterocyclic amine, featuring a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. It is a versatile scaffold in medicinal chemistry due to its physicochemical, biological, and metabolic properties, and it is often employed in drug design for its ability to improve pharmacokinetic profiles and biological activity .

Synthesis Analysis

The synthesis of morpholine derivatives is well-documented in the provided papers. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized through a five-step process involving reductive amination and intramolecular acetalization . Another paper describes the asymmetric Ugi three-component reaction to synthesize morpholin-2-one-3-carboxamide compounds, highlighting the stereoinduction capabilities of chiral imines . Additionally, novel synthetic routes for morpholine derivatives, such as 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, have been developed using density functional theory (DFT) studies to analyze the molecular structure and interactions . These synthetic methods are crucial for creating libraries of bioactive molecules for drug discovery .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by spectroscopic methods and crystallography. For example, the structure of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was elucidated using UV, FT-IR, 1H, and 13C NMR spectroscopy . The crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined, providing insights into the spatial arrangement of the morpholine ring within the compound .

Chemical Reactions Analysis

Morpholine derivatives undergo various chemical reactions, as evidenced by the synthesis of 2-morpholine carboxylic acid derivatives and their elaboration to complex bicyclic structures . The Ugi reaction is a notable example, used to create morpholin-2-one-3-carboxamide derivatives with good diastereoselectivity . These reactions are essential for expanding the chemical space of morpholine-containing compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. DFT studies provide insights into properties such as polarizability, hyperpolarizabilities, and nonlinear optical (NLO) properties . The thermodynamic properties, such as heat capacity, entropy, and enthalpy change, have also been calculated for these compounds, which are important for understanding their stability and reactivity . The electronic properties, including the energy gap, electronegativity, and electrophilicity indices, are determined to predict the reactivity of morpholine derivatives .

科学研究应用

抗高血糖特性:对吗啉-4-甲酰亚胺衍生物的抗高血糖特性进行了评估。研究发现,某些衍生物显着降低了血清葡萄糖水平,并有可能用作对抗糖尿病引起的血液葡萄糖、肝脏和肾脏功能的病理效应的药物 (穆斯塔法等人,2021)。

抑制 PI3K-AKT-mTOR 通路:吗啉衍生物已被确认为抑制 PI3K-AKT-mTOR 通路的优选药效团,这对于癌症治疗至关重要。这项研究表明吗啉衍生物在开发针对这一通路的 novel 抑制剂方面具有潜力 (霍布斯等人,2019)。

抗菌活性:吗啉衍生物已被研究其抗菌特性。研究表明,4-(苯磺酰基)吗啉对多种微生物的多重耐药菌株具有调节活性,表明其在解决抗生素耐药性方面具有潜力 (奥利维拉等人,2015)。

神经保护作用:吗啉-4-甲酰亚胺的双胍衍生物已显示出发挥神经保护作用。发现这些化合物可以降低自由基氧化水平,因此可能对神经退行性疾病有益 (波波娃等人,2011)。

癌症研究:吗啉及其衍生物是癌症研究中不可或缺的一部分,通常用于具有抗肿瘤活性的化合物中。这些衍生物可以影响癌症发展的各个阶段,并且在设计新型抗癌药物中至关重要 (库马里和辛格,2020)。

生物活性化合物合成:吗啉-4-甲酰亚胺用于合成各种生物活性化合物,有助于开发针对各种疾病的新药和治疗方案 (库兹涅佐夫等人,2007)。

选择性 T 型 Ca2+ 通道阻滞剂:吗啉-2-酮衍生物已被研究为有效且选择性的 T 型 Ca2+ 通道阻滞剂,这可能对治疗癫痫和疼痛障碍等疾病有影响 (库等人,2006)。

安全和危害

Morpholine-4-carboximidamide hydrobromide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of damaging fertility and the unborn child . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

未来方向

属性

IUPAC Name |

morpholine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUWHUUPGXCMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17238-55-0 (sulfate[2:1]) | |

| Record name | Morpholinoamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30169270 | |

| Record name | Morpholinoamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine-4-carboximidamide | |

CAS RN |

17238-66-3 | |

| Record name | Morpholinoamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholinoamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

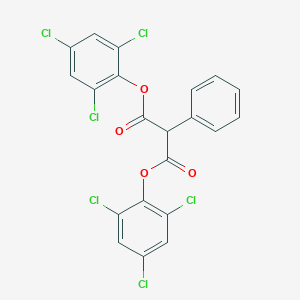

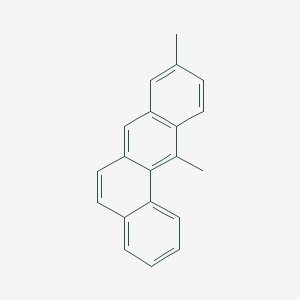

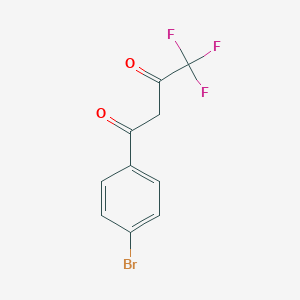

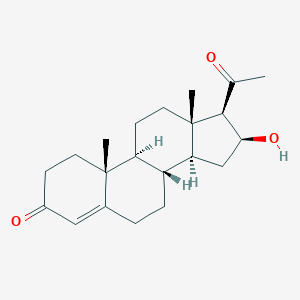

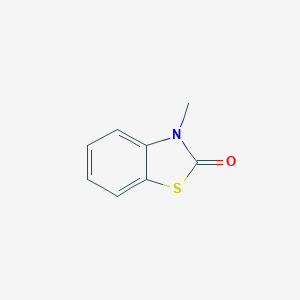

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)